

Application of Polyvinylpyrrolidone (PVP) in Pharmaceutical Tablet Binding: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Vinyl-2-pyrrolidone

Cat. No.: B041746

[Get Quote](#)

Introduction: The Pivotal Role of Binders in Tablet Formulation

In the intricate process of tablet manufacturing, the selection of an appropriate binder is paramount to ensuring the mechanical integrity, and consistent performance of the final solid dosage form. Polyvinylpyrrolidone (PVP), also known as Povidone, is a versatile and widely utilized synthetic polymer excipient that has established itself as a cornerstone in pharmaceutical tablet production.^{[1][2][3]} Its unique combination of properties, including strong adhesive characteristics, high solubility in various solvents, and excellent compatibility with a wide range of active pharmaceutical ingredients (APIs), makes it an invaluable tool for formulation scientists.^{[4][5][6]} This technical guide provides an in-depth exploration of the application of PVP as a tablet binder, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

PVP is a homopolymer of **N-vinyl-2-pyrrolidone** and is available in various grades, distinguished by their K-value, which is indicative of the polymer's mean molecular weight.^{[7][8]} The most commonly employed grades in tablet formulation are PVP K30 and PVP K90, each offering a distinct balance of adhesiveness and viscosity to suit specific manufacturing processes and formulation requirements.^{[8][9][10]}

Mechanism of Action: How PVP Binds Particles

The primary function of PVP as a binder is to impart cohesiveness to the powder blend, facilitating the formation of granules with desirable flow and compression characteristics.[\[5\]](#) During wet granulation, PVP is typically dissolved in a suitable solvent to create a binder solution. This solution is then added to the powder mixture, where it wets the particles and forms liquid bridges. As the granules are dried, the solvent evaporates, leaving behind solid PVP bridges that lock the particles together, resulting in robust and uniformly sized granules.[\[6\]](#)

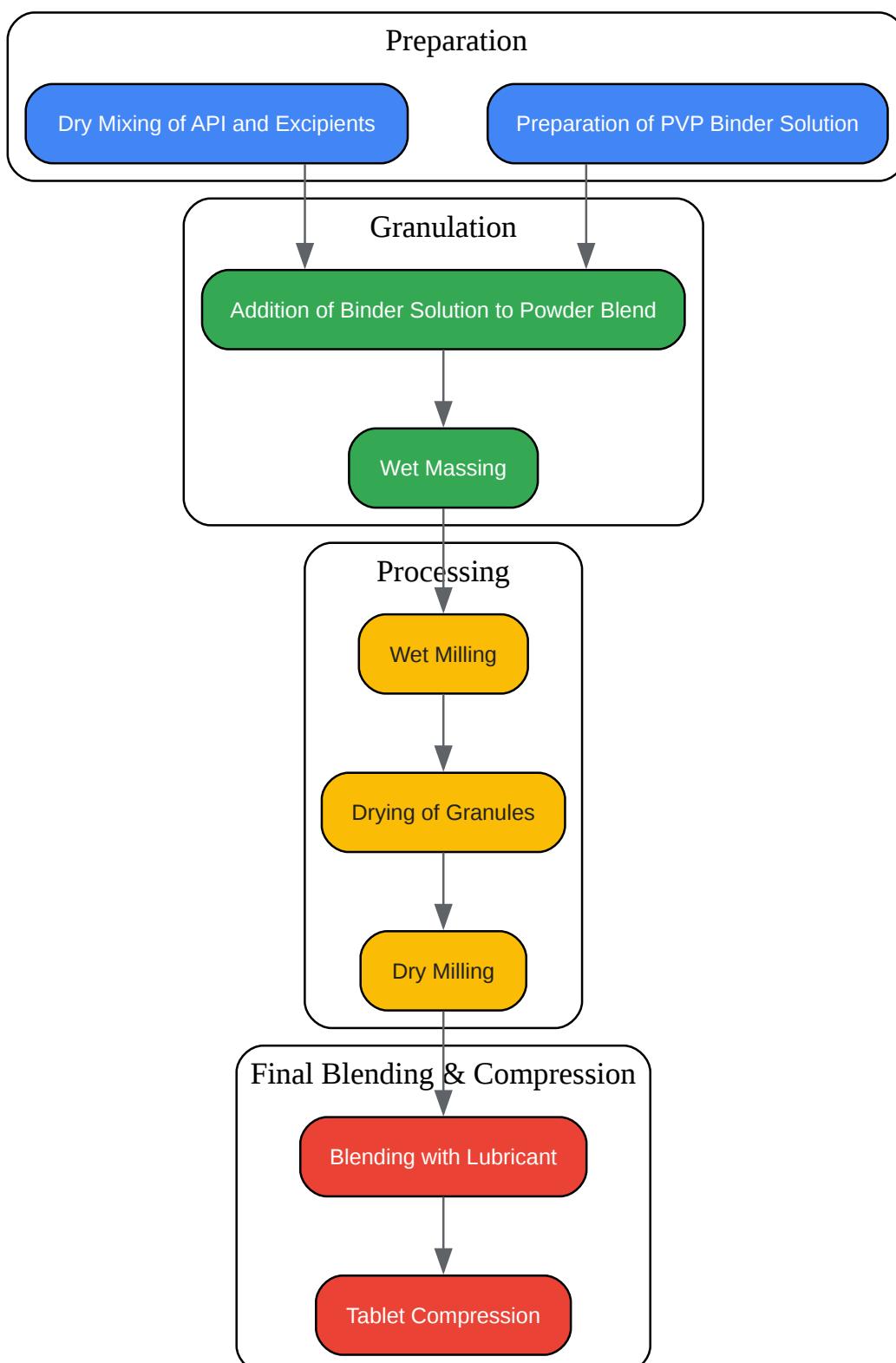
The effectiveness of PVP as a binder stems from its ability to form strong adhesive bonds upon drying.[\[11\]](#) The pyrrolidone ring in the PVP structure contains a polar amide group, which can engage in hydrogen bonding with the surfaces of the API and other excipients. This intermolecular interaction contributes to the formation of a strong and stable granular structure.

Selection of PVP Grades: A Comparative Analysis

The choice between different PVP grades is a critical decision in formulation development, as the molecular weight significantly influences the binder's performance.[\[2\]](#)

PVP Grade	Molecular Weight (Approx. g/mol)	Viscosity of Solution	Typical Concentration in Wet Granulation	Key Characteristics & Best Applications
PVP K30	40,000	Low to Medium	2-5% w/w ^[4]	Provides a good balance of adhesiveness and low viscosity, making it easy to handle and suitable for a wide range of applications. ^[8] ^[10] It allows for rapid tablet formation without significantly affecting drug dissolution. ^[9]
PVP K90	1,000,000	High	1-2% w/w ^[8]	Offers very strong binding properties due to its long polymer chains, making it ideal for poorly compressible APIs or formulations requiring high tablet hardness. ^[8] ^[9] Its high viscosity necessitates careful control during the

granulation
process.


Application in Different Tableting Technologies

PVP's versatility allows for its use in various tablet manufacturing processes, including wet granulation, dry granulation, and direct compression.[4][5]

Wet Granulation: The Gold Standard for PVP Application

Wet granulation is the most common method for incorporating PVP as a binder.[2][12] The process involves the addition of a PVP binder solution to the powder blend to facilitate agglomeration.

Workflow for Wet Granulation using PVP:

[Click to download full resolution via product page](#)

Caption: Workflow of Wet Granulation with PVP.

Detailed Protocol for Wet Granulation using PVP K30:

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Diluent (e.g., Lactose, Microcrystalline Cellulose)
- PVP K30
- Disintegrant (e.g., Croscarmellose Sodium, Sodium Starch Glycolate)
- Purified Water or Ethanol/Water mixture
- Lubricant (e.g., Magnesium Stearate)
- High-shear granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Milling equipment (e.g., cone mill, oscillating granulator)
- Blender (e.g., V-blender, bin blender)
- Tablet press

Procedure:

- Dry Mixing: In a suitable mixer, blend the API, diluent, and disintegrant for 10-15 minutes to ensure a homogenous mixture.
- Binder Solution Preparation: Dissolve the required amount of PVP K30 (typically 2-5% w/w of the total tablet weight) in the chosen solvent (e.g., purified water, 50:50 ethanol/water). Stir until a clear solution is obtained. The concentration of the PVP solution is typically between 5% and 15% w/v.
- Granulation: While the dry powder blend is mixing, slowly add the PVP binder solution. The addition rate should be controlled to ensure uniform distribution and prevent overwetting.

- Wet Massing: Continue mixing after the addition of the binder solution until a suitable wet mass is formed. The endpoint can be determined by the "snowball test" where a small amount of the mass, when squeezed in the palm, forms a non-crumbling ball.
- Wet Milling: Pass the wet mass through a suitable mill with a screen (e.g., 6-12 mm) to break up any large agglomerates and produce more uniformly sized wet granules.
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60°C) until the desired moisture content is reached (typically 1-3%).
- Dry Milling: Mill the dried granules through a smaller screen (e.g., 0.5-1.0 mm) to achieve the desired particle size distribution for optimal flow and compression.
- Final Blending: Transfer the milled granules to a blender and add the lubricant (e.g., magnesium stearate, typically 0.5-1.0% w/w). Blend for a short period (e.g., 3-5 minutes) to ensure uniform lubrication.
- Tablet Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

Dry Granulation and Direct Compression

While wet granulation is the primary application, PVP can also be used as a dry binder in dry granulation (roller compaction) and direct compression processes.^[4] In these applications, finely powdered PVP is blended with the other excipients and the API. Its excellent plasticity and compressibility help to form strong compacts under pressure.^[13]

Protocol for Direct Compression using PVP K30:

Materials and Equipment:

- Active Pharmaceutical Ingredient (API)
- Directly compressible diluent (e.g., Microcrystalline Cellulose, Spray-dried Lactose)
- PVP K30 (fine powder grade)
- Disintegrant

- Lubricant
- Blender
- Tablet press

Procedure:

- Pre-blending: Blend the API and PVP K30 (typically 2-5% w/w) in a blender for 5-10 minutes.
- Main Blending: Add the diluent and disintegrant to the pre-blend and mix for an additional 10-15 minutes to achieve a homogenous powder mixture.
- Lubrication: Add the lubricant and blend for a final 3-5 minutes.
- Tablet Compression: Compress the final blend into tablets.

Impact of PVP on Tablet Properties

The incorporation of PVP as a binder significantly influences the final characteristics of the tablet.

- Hardness and Friability: PVP is known to produce tablets with excellent hardness and low friability due to its strong binding capacity.[5][13][14] Studies have shown that increasing the concentration of PVP generally leads to an increase in tablet hardness.[15]
- Disintegration and Dissolution: While PVP provides strong binding, it is also highly water-soluble, which generally allows for rapid tablet disintegration and drug dissolution.[2][5] However, at higher concentrations or with higher molecular weight grades like PVP K90, the disintegration time may be slightly prolonged.[16] In some cases, PVP can even enhance the dissolution of poorly soluble drugs.[5][17][18]

Troubleshooting Common Issues

Issue	Potential Cause	Suggested Solution
Tablet Capping or Lamination	Insufficient binder amount or uneven distribution.	Increase PVP concentration or optimize the binder addition process for better uniformity.
Sticking to Punches	Overwetting during granulation; insufficient lubrication.	Optimize the amount of granulation fluid; ensure adequate lubrication.
High Friability	Insufficient binder concentration or inadequate compression force.	Increase PVP concentration or adjust compression parameters.
Prolonged Disintegration Time	High concentration of high-viscosity PVP (e.g., K90).	Optimize the PVP concentration or consider using a lower molecular weight grade like K30.

Regulatory and Safety Considerations

Povidone is listed in major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), and is considered a safe and well-tolerated excipient for oral administration.^{[7][19][20][21]} It is crucial to use pharmaceutical-grade PVP that complies with the relevant monograph standards.^[22] The U.S. Food and Drug Administration (FDA) includes Povidone in its Inactive Ingredient Database for approved drug products.^{[23][24]}

Conclusion

Polyvinylpyrrolidone is a highly effective and versatile binder for pharmaceutical tablet manufacturing. Its strong adhesive properties, excellent solubility, and compatibility with a wide range of APIs make it a valuable tool for formulators. By understanding the properties of different PVP grades and optimizing their use in various granulation techniques, researchers and drug development professionals can consistently produce high-quality tablets with the desired mechanical strength and drug release profiles. The detailed protocols and insights provided in this guide serve as a practical resource for the successful application of PVP in tablet formulation.

References

- Varshchem. (2025, May 16). Pharmaceutical Binder Selection Guide: HPMC, PVP, and Starch.
- USP. (n.d.). USP Monographs: Povidone. USP29-NF24.
- Unknown. (2025, October 14). K30 or K90 A Guide to Choosing the Right PVP for Your Formulation.
- Ashari, A. (n.d.). THE EFFECT OF PVP K30 ADDITION ON THE PHYSICAL PROPERTIES OF TABLET OBTAINED FROM GRANULATED HESPERETIN-POLOXAMER 407 N. Repository - UNAIR.
- Spring, M. S., & Adebayo, G. A. (n.d.). Oxytetracycline tablet formulations: effect of variations in binder concentration and volume on granule and tablet properties. PubMed.
- Huzhou Sunflower Specialty Polymer Co.,Ltd. (n.d.). Povidone PVP in the Application of Pharmaceutical Excipients.
- USP. (2018, April 27). Povidone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of PVP as a Binder in Pharmaceutical Tablet Manufacturing.
- Chowdary, K. P. R., & Manjula, T. (2000). Effect of Selected Binders and Disintegrants on the Dissolution Rate of Nimesulide from Tablets. Indian Journal of Pharmaceutical Sciences.
- USP. (2011, November 27). USP 35 Official Monographs / Povidone 4379.
- Unknown. (n.d.). Dissolution profile of the formulated tablets using different of binders. ResearchGate.
- MDPI. (n.d.). Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets.
- Google Patents. (n.d.). WO1993009763A1 - Pharmaceutical tablet with pvp having an enhanced drug dissolution rate.
- Unknown. (2026, January 1). The effect of recompression and concentration of polyvinylpyrrolidone (PVP) K-30 on the quality of paracetamol tablets. ResearchGate.
- Kumar, G. P., et al. (2014, May). Polyvinylpyrrolidone oral films of enrofloxacin: Film characterization and drug release. International Journal of Pharmaceutics, 471(1-2), 146-152.
- SEN Pharma. (2023, September 10). Povidone – A popular binding agent in the pharmaceutical industry.
- Unknown. (2025, March 28). The Compatibility of Low Viscosity HPMC with Various Binders.
- Angelina, D. M. R., & Lestari, A. B. S. (2024, July). The effect of recompression and concentration of polyvinylpyrrolidone (PVP) K-30 on the quality of paracetamol tablets. DSpace JSPUI.

- Pharmainform. (2024, March 1). Tablet Manufacturing By Wet Granulation Method.
- Anmol Chemicals. (n.d.). Povidone - Polyvinylpyrrolidone USP IP EP BP Ph Eur JP FCC Manufacturers.
- NIH. (n.d.). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. PMC.
- TNJ Chemical. (n.d.). Buy Polyvinylpyrrolidone PVP K30 K15 K17 K90 K25 CAS 9003-39-8 From China Manufacturer And Factory.
- USP. (2016, December 1). Povidone.
- sunvidone. (2025, October 17). How to choose the right grade of PVP K30 for tablet binding?. Blog.
- Teja, B., et al. (2020, September 2). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. PubMed Central.
- Sigma-Aldrich. (n.d.). Tablet Manufacturing Technologies for Solid Drug Formulation.
- SciELO. (n.d.). Effects of granule particle size and lubricant concentration on tablet hardness containing large concentration of polymers.
- PSE Community.org. (2022, November 1). Spray Drying for Direct Compression of Pharmaceuticals.
- Unknown. (2025, September 20). Effect of Different Binders on Tablet Hardness and Disintegration. ResearchGate.
- Teja, B., et al. (2020, December). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. Journal of Drug Delivery Science and Technology, 60, 102046.
- Aithor. (2024, December 13). Advancing drug delivery paradigms: Polyvinyl pyrrolidone (PVP)-based amorphous solid dispersion for enhanced physicochemical properties and therapeutic efficacy.
- Unknown. (n.d.). Polyvinylpyrrolidone (PVP) - One of the most widely used excipients in pharmaceuticals: An overview. ResearchGate.
- Quora. (2021, October 8). Why is polyvinylpyrrolidone or PVP used as a binder?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Tablet Formulation with PVP K30: A Focus on Binding Properties and Manufacturing Efficiency.
- Pharma Excipients. (n.d.). VIVAPHARM PVP.
- Pharma Excipients. (2021, May 9). Binders in Pharmaceutical Granulation.
- Wang, L., et al. (2025, March 27). Research on the influences of binders on high shear wet granulation and tablet quality. Journal of Drug Delivery Science and Technology.
- SciSpace. (n.d.). A comparative evaluation of direct compression and wet granulation methods for formulation of stavudine tablets.
- Research and Reviews. (n.d.). Comparative Study on the Efficiency of Various Binder Combinations for Metformin Tablets. Open Access Journals.

- Danki, L. S., et al. (2010). Comparative evaluation of binders and disintegrants by formulating Lomefloxacin tablets. *Der Pharmacia Lettre*, 2(2), 231-236.
- Scribd. (n.d.). Wet and Dry Granulation Binder.
- RAPS. (2025, December 19). FDA posts warning letters to manufacturers of breast binders.
- FDA. (2005, May). Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
- FDA. (2025, March 20). FDA to Compounders: Know Your Bulks and Excipients Suppliers.
- Colorcon. (2025, October 27). What Are Tablet Binders?.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Povidone PVP in the Application of Pharmaceutical Excipients - Huzhou Sunflower Specialty Polymer Co.,Ltd. [sunflowerpolymer.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. senpharma.vn [senpharma.vn]
- 9. K30 or K90 A Guide to Choosing the Right PVP for Your Formulation-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]
- 10. tnjchem.com [tnjchem.com]
- 11. quora.com [quora.com]

- 12. pharmainform.com [pharmainform.com]
- 13. varshchem.in [varshchem.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oxytetracycline tablet formulations: effect of variations in binder concentration and volume on granule and tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Povidone | USP [usp.org]
- 20. drugfuture.com [drugfuture.com]
- 21. Povidone - Polyvinylpyrrolidone USP IP EP BP Ph Eur JP FCC Manufacturers [mubychem.com]
- 22. fda.gov [fda.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application of Polyvinylpyrrolidone (PVP) in Pharmaceutical Tablet Binding: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041746#application-of-pvp-in-pharmaceutical-tablet-binding>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com